4-(2,2,2-Trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid
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Overview
Description
4-(2,2,2-Trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid is a synthetic organic compound with the molecular formula C8H8F3NO3 and a molecular weight of 223.15 g/mol . This compound is characterized by the presence of a trifluoroacetamido group attached to a cyclopentene ring, which also bears a carboxylic acid functional group.
Preparation Methods
The synthesis of 4-(2,2,2-Trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid typically involves the reaction of cyclopent-2-ene-1-carboxylic acid with trifluoroacetic anhydride in the presence of a suitable base. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Chemical Reactions Analysis
4-(2,2,2-Trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,2,2-Trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form stable hydrogen bonds with amino acid residues in proteins, affecting their activity and function . The pathways involved in its mechanism of action depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
4-(2,2,2-Trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclopent-2-ene-1-carboxylic acid: Lacks the trifluoroacetamido group, resulting in different chemical properties and reactivity.
Trifluoroacetic acid derivatives: Share the trifluoroacetamido group but differ in the structure of the carbon backbone.
Cyclopentene derivatives: Have similar ring structures but different functional groups attached to the ring. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8F3NO3 |
---|---|
Molecular Weight |
223.15 g/mol |
IUPAC Name |
4-[(2,2,2-trifluoroacetyl)amino]cyclopent-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C8H8F3NO3/c9-8(10,11)7(15)12-5-2-1-4(3-5)6(13)14/h1-2,4-5H,3H2,(H,12,15)(H,13,14) |
InChI Key |
SXIWDMLPQWBWOB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CC1NC(=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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